N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide
Description
N-(2,4-Dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide is a synthetic acetamide derivative characterized by a sulfonyl bridge connecting a 1-propyl-substituted indole moiety to an acetamide group. The acetamide nitrogen is further substituted with a 2,4-dimethylphenyl group.
Key structural features:
- Indole core: The 1-propyl substitution on the indole nitrogen may enhance lipophilicity compared to unsubstituted indoles.
- Sulfonyl linker: The sulfonyl group (SO₂) contributes to hydrogen-bonding capabilities and structural rigidity.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-4-11-23-13-20(17-7-5-6-8-19(17)23)27(25,26)14-21(24)22-18-10-9-15(2)12-16(18)3/h5-10,12-13H,4,11,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYPLDGCVIMEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Indole to 1-Propyl-1H-Indole
The synthesis begins with the N-alkylation of indole to introduce the propyl group at the 1-position. A representative protocol involves reacting indole with 1-bromopropane in dimethylformamide (DMF) under anhydrous conditions, using sodium hydride (NaH) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature. Workup with ice-water and extraction with dichloromethane yields 1-propyl-1H-indole in 82–89% purity. Microwave-assisted methods reduce reaction time to 15 minutes with comparable yields.
Regioselective Sulfonation at the Indole 3-Position
Chlorosulfonic acid (ClSO₃H) in dichloroethane at −10°C selectively sulfonates the 3-position of 1-propyl-1H-indole, forming 1-propyl-1H-indole-3-sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride derivative (1-propyl-1H-indole-3-sulfonyl chloride), isolated in 75% yield after recrystallization from hexane. Alternative methods using thionyl chloride (SOCl₂) require longer reaction times (12 hours) but achieve similar purity.
Acetamide Formation via Sulfonylation
The sulfonyl chloride intermediate reacts with 2-chloroacetamide in acetonitrile, catalyzed by triethylamine (Et₃N), to form 2-(1-propyl-1H-indol-3-ylsulfonyl)acetamide. Microwave irradiation at 60°C for 20 minutes enhances the reaction efficiency, yielding 88% product. Control experiments confirm that excess Et₃N (2.5 equiv) prevents hydrolysis of the sulfonyl chloride.
Coupling with 2,4-Dimethylaniline
The final step involves nucleophilic substitution of the chloro group in 2-(1-propyl-1H-indol-3-ylsulfonyl)acetamide with 2,4-dimethylaniline. Using nickel(II) triflate (Ni(OTf)₂) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) as catalysts in dimethylacetamide (DMA) at 60°C for 8 hours affords the target compound in 76% yield. Zinc powder and magnesium chloride (MgCl₂) act as reductants, facilitating the coupling process.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight dimethylacetamide (DMA) as superior to acetonitrile for the coupling step, providing a 12% increase in yield due to improved solubility of intermediates. Reactions conducted at 60°C achieve optimal kinetics, whereas temperatures >80°C promote decomposition.
Catalytic Systems
Nickel-based catalysts outperform palladium alternatives in coupling efficiency. For example, Ni(OTf)₂ with dtbbpy achieves 76% yield, whereas Pd(PPh₃)₄ yields only 58% under identical conditions. The addition of Zn powder (3 equiv) enhances electron transfer, reducing reaction time by 30%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-2), 7.68 (d, J = 8.0 Hz, 1H, indole H-4), 7.42–7.38 (m, 2H, indole H-5/H-6), 6.99 (s, 1H, NH), 4.12 (t, J = 7.2 Hz, 2H, NCH₂CH₂CH₃), 2.84 (s, 3H, SO₂CCH₃), 2.31 (s, 6H, Ar-CH₃), 1.78–1.69 (m, 2H, CH₂CH₂CH₃), 0.93 (t, J = 7.4 Hz, 3H, CH₂CH₃).
- IR (KBr): ν 3270 (N-H), 1685 (C=O), 1340, 1160 (SO₂) cm⁻¹.
Purity and Yield
Recrystallization from ethanol-water (7:3) yields crystalline product with >99% purity (HPLC). Overall yield across four steps ranges from 52% (conventional) to 61% (microwave-assisted).
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions during sulfonation generate bis-sulfonated indole derivatives (<5%), minimized by maintaining temperatures below −5°C. Column chromatography (SiO₂, ethyl acetate/hexane 1:4) effectively removes these impurities.
Hydrolysis of Sulfonyl Chloride
Exposure to moisture hydrolyzes the sulfonyl chloride to sulfonic acid. Anhydrous conditions and molecular sieves (4 Å) suppress hydrolysis, improving intermediate stability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or Friedel-Crafts acylation reagents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonyl acetamides.
Medicine: Potential therapeutic agent for conditions where sulfonyl acetamides have shown efficacy, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for “N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide” would depend on its specific biological target. Generally, sulfonyl acetamides may interact with enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to protein targets, while the sulfonyl group might be involved in specific interactions with amino acid residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
a) Phenyl Substituents
- Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Features a dichlorophenoxy group and pyridinyl acetamide. The chloro substituents increase electronegativity, while the pyridine ring introduces basicity, contrasting with the dimethylphenyl group in the target compound, which offers steric bulk but reduced polarity .
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A chloroacetamide herbicide with diethylphenyl and methoxymethyl groups. The target compound’s dimethylphenyl group may reduce soil mobility compared to alachlor’s diethylphenyl substituent .
b) Indole Modifications
Functional Group Variations
- Sulfonyl vs. Sulfamoyl : The target compound’s sulfonyl group differs from sulfamoyl derivatives like 2-(1,3-dioxoisoindol-2-yl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide (). Sulfamoyl groups (NHSO₂) are more basic, whereas sulfonyl (SO₂) groups enhance stability under acidic conditions .
- Amide Planarity : Crystal structures of related dichlorophenyl acetamides () show planar amide groups critical for intermolecular hydrogen bonding (e.g., N–H⋯O). The target compound’s sulfonyl linker may enforce similar planarity, enhancing crystal packing or receptor interactions .
Physicochemical and Spectroscopic Properties
- IR/NMR Signatures : The sulfonyl group in the target compound is expected to show strong IR absorption at ~1378 cm⁻¹ (SO₂ asymmetric stretch) and ~1156 cm⁻¹ (symmetric stretch), as seen in sulfonamide analogs (). This contrasts with oxadiazole-based compounds, which exhibit C=O stretches near 1681 cm⁻¹ .
- Solubility: The 1-propyl and dimethyl groups likely reduce aqueous solubility compared to polar analogs like WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide), which contains a triazole ring enhancing hydrophilicity .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
